![molecular formula C18H18N4O5S2 B3304764 N-(4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 921866-15-1](/img/structure/B3304764.png)
N-(4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide
Overview
Description
“N-(4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide” is a chemical compound with the molecular formula C18H18N4O5S2 . It has been studied in the context of its complex with Human Carbonic Anhydrase II .
Molecular Structure Analysis
The compound has been studied in complex with Human Carbonic Anhydrase II . The structure of the complex was determined using X-ray diffraction with a resolution of 1.43 Å .Scientific Research Applications
Potential Inhibitor of SARS-CoV-2 Proteases
The compound has been synthesized as a potential inhibitor of SARS-CoV-2 proteases . The SARS-CoV-2 main protease (Mpro) enzyme plays a vital role in viral replication. Inhibiting this enzyme can be an effective strategy for developing new COVID-19 drugs .
Green Synthesis Method
An efficient, eco-friendly, simple, and green synthesis method has been developed for this compound . The synthesis was done in ethanol at room temperature, yielding up to 90% of the compound .
Drug-likeness and ADMET Prediction
The compound was subjected to in silico analysis, including Lipinski’s rule and ADMET prediction . These analyses help predict the drug-likeness of a compound, its absorption, distribution, metabolism, excretion, and toxicity.
Pharmacophore Modeling
Pharmacophore modeling was performed on the compound . This is a crucial step in drug design that involves the study of molecular features that are necessary for molecular recognition by a biological macromolecule.
Molecular Docking
Molecular docking was performed against the active site of the SARS-CoV-2 target main protease (Mpro) enzyme . This helps in understanding how the compound binds to the enzyme and can guide the design of more potent inhibitors.
DFT Analysis
Both the compound and the standard drug Nirmatrelvir were subjected to Density Functional Theory (DFT) analysis . This computational approach helps in understanding the electronic structure of molecules.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of organic compounds known as aminobenzenesulfonamides . These are organic compounds containing a benzenesulfonamide moiety with an amine group attached to the benzene ring .
Pharmacokinetics
Like other aminobenzenesulfonamides, it is expected to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and efficacy could be affected by the pH of the environment, as some compounds are only marginally stable in water .
properties
IUPAC Name |
N-[4-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S2/c19-29(25,26)14-5-3-12(4-6-14)7-8-20-16(23)10-13-11-28-18(21-13)22-17(24)15-2-1-9-27-15/h1-6,9,11H,7-8,10H2,(H,20,23)(H2,19,25,26)(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSJXQURCJDMHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thiazol-2-yl)furan-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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